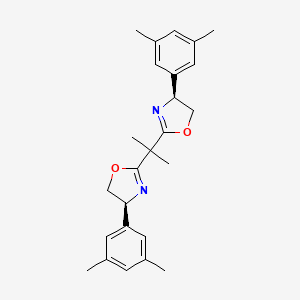
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is known for its utility in asymmetric catalysis, particularly in enantioselective reactions. The presence of the oxazoline rings and the chiral centers makes it a valuable tool in the synthesis of optically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Propane-2,2-diyl Group: The bis-oxazoline ligand is then synthesized by coupling the oxazoline rings with a propane-2,2-diyl group. This step often requires the use of a base and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals, which are used as catalysts in asymmetric synthesis.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Transition Metals: Commonly used metals include copper, palladium, and nickel.
Solvents: Typical solvents include dichloromethane, toluene, and acetonitrile.
Bases: Bases such as triethylamine or sodium hydride are often used to deprotonate the ligand and facilitate complex formation.
Major Products Formed
The major products formed from reactions involving (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) are typically chiral metal complexes. These complexes are used to catalyze the formation of enantioselective products in various organic reactions.
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is widely used as a ligand in asymmetric catalysis. It is employed in reactions such as:
Asymmetric Hydrogenation: Catalyzing the hydrogenation of prochiral substrates to produce chiral products.
Asymmetric Diels-Alder Reactions: Facilitating the formation of chiral cyclohexenes.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and biologically active molecules. Its ability to induce chirality in target molecules makes it valuable in the development of pharmaceuticals with specific enantiomeric forms.
Industry
In the industrial sector, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is used in the production of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps in the efficient and selective synthesis of complex molecules.
作用機序
The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets are typically prochiral substrates, and the pathways involved include coordination to the metal center and subsequent activation of the substrate.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but lacks the dimethyl groups on the phenyl rings.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(4-methylphenyl)-4,5-dihydrooxazole): Contains a single methyl group on the phenyl rings.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) lies in the presence of the dimethyl groups on the phenyl rings, which can influence the steric and electronic properties of the ligand. This can lead to different catalytic activities and selectivities compared to similar compounds.
特性
分子式 |
C25H30N2O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(4S)-4-(3,5-dimethylphenyl)-2-[2-[(4S)-4-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H30N2O2/c1-15-7-16(2)10-19(9-15)21-13-28-23(26-21)25(5,6)24-27-22(14-29-24)20-11-17(3)8-18(4)12-20/h7-12,21-22H,13-14H2,1-6H3/t21-,22-/m1/s1 |
InChIキー |
FSPULJXEACVTGV-FGZHOGPDSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[C@H]2COC(=N2)C(C)(C)C3=N[C@H](CO3)C4=CC(=CC(=C4)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)C2COC(=N2)C(C)(C)C3=NC(CO3)C4=CC(=CC(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


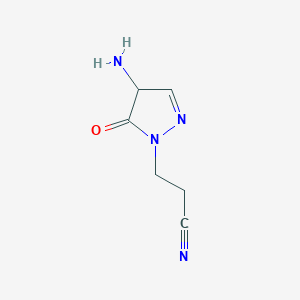

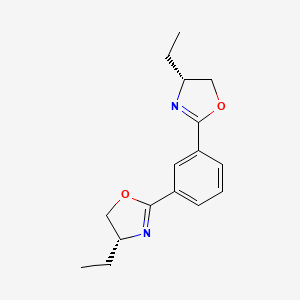
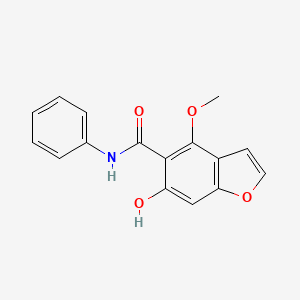
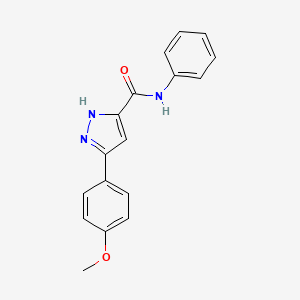
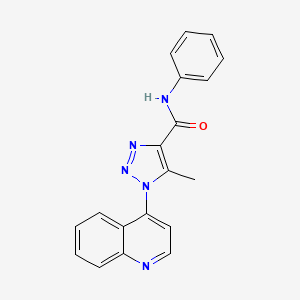
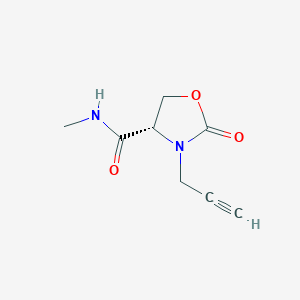
![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
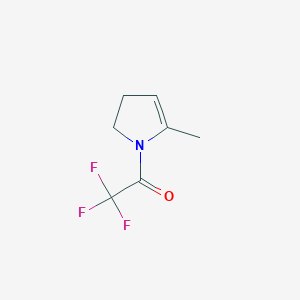
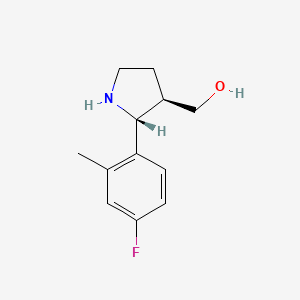
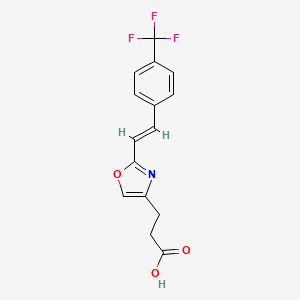


![1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877443.png)
